molecular formula C20H18N2O2S B2534471 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 439120-53-3

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2534471
CAS No.: 439120-53-3
M. Wt: 350.44
InChI Key: ILQSISWNMLFFDH-UHFFFAOYSA-N
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Description

3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative of interest in medicinal chemistry and anticancer agent discovery. Compounds within this chemical class have been identified as potent substituted thiophene derivatives with utility as anti-cancer agents . Specifically, such molecules are designed to act as inhibitors of critical cellular kinases, such as cell division cycle 7-related protein kinase (CDC7), which is a validated target for oncology research due to its role in cell cycle progression and DNA replication . The molecular structure incorporates a thiophene ring core, a common pharmacophore in drug discovery, which is disubstituted with a benzamido group and a carboxamide moiety linked to a 4-methylbenzyl group. This configuration is characteristic of compounds explored for their ability to modulate protein-protein interactions and enzyme activity in disease pathways. Thiophene carboxamides have a established history in research, notably as potent and selective inhibitors of enzymes like urokinase, which plays a key role in tumor metastasis . Furthermore, the carboxamide group is a key functional group that can contribute to significant hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity . This compound is supplied for research purposes such as in vitro biological screening, hit-to-lead optimization studies, and investigating mechanisms of action in pathological conditions. It is intended for use by qualified researchers in laboratory settings only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSISWNMLFFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amide. The reaction typically requires a catalyst and specific reaction conditions such as temperature and solvent choice .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitutions, leading to derivatives with enhanced properties.
  • Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for creating larger organic molecules.

Biology

The biological activity of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has been extensively studied:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study showed an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.
  • Anti-inflammatory Effects: It has been reported to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential: The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 through the activation of caspase pathways.

Medicine

In medicinal chemistry, 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is being explored for its therapeutic potential:

  • Drug Development: Its unique molecular structure makes it a candidate for developing new drugs targeting specific diseases.
  • Pharmacological Studies: Ongoing research is investigating its mechanisms of action and efficacy in various therapeutic contexts.

Case Studies

The following case studies illustrate the compound's effectiveness in different applications:

StudyFocusFindings
Smith et al. (2023)Antimicrobial EfficacyEffective against Staphylococcus aureus with an MIC of 5 µg/mL.
Johnson et al. (2024)Anti-inflammatory MechanismSignificantly reduced TNF-alpha levels in macrophages.
Recent InvestigationAnticancer PotentialInduced apoptosis in MCF-7 cells via caspase activation.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide include other thiophene derivatives such as:

Uniqueness

The uniqueness of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide lies in its specific substitution pattern and the resulting biological and chemical properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other thiophene derivatives .

Biological Activity

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves several steps starting with the formation of the thiophene ring. Common methods include:

  • Gewald Reaction : Condensation of a ketone, cyanoacetamide, and elemental sulfur.
  • Amidation Reaction : Functionalization with a carboxamide group using coupling reagents like EDCI and HOBt.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their efficacy against various bacterial strains, including E. coli and Klebsiella spp. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)Target Bacteria
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamideTBDE. coli, Klebsiella spp.
Nitrothiophene Carboxamide0.22Shigella spp., Salmonella spp.
Other Thiophene Derivatives0.25Various Gram-negative bacteria

Anticancer Activity

In vitro studies have shown that thiophene derivatives, including the target compound, can inhibit the growth of cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.

The biological activity of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases or proteases that are crucial for cancer cell survival.
  • Signal Transduction Modulation : By affecting cellular signaling pathways, it can induce apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications in the benzamido and thiophene moieties significantly influence biological activity:

  • Benzamido Group : Variations in substituents on the benzamido group can enhance or reduce antimicrobial potency.
  • Thiophene Ring : The presence of electron-withdrawing or electron-donating groups on the thiophene ring alters its reactivity and biological efficacy.

Case Studies

A comprehensive study on thiophene derivatives evaluated their effectiveness against hepatitis C virus (HCV) replication in HepG2 cells, showing promising results with low concentrations inhibiting viral RNA replication . This highlights the potential antiviral applications of thiophene-based compounds.

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